3-Bromo-5-methoxybenzamide

Descripción general

Descripción

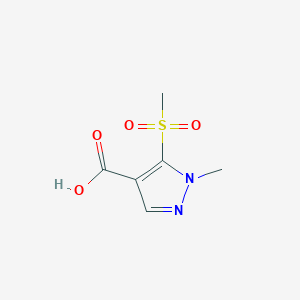

3-Bromo-5-methoxybenzamide is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 . It is used in scientific research and has diverse applications due to its unique structure.

Molecular Structure Analysis

The molecular structure of 3-Bromo-5-methoxybenzamide includes a benzene ring with a bromo group at the 3rd position and a methoxy group at the 5th position . The compound also contains a carboxamide group .Physical And Chemical Properties Analysis

3-Bromo-5-methoxybenzamide is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Drug Design and Discovery

3-Bromo-5-methoxybenzamide: is a compound that can be utilized in medicinal chemistry for the design and discovery of new drugs. Its structure allows for the exploration of novel interactions with biological targets, potentially leading to the development of new therapeutic agents . The compound’s bromine and methoxy groups may be modified to improve drug properties such as potency, selectivity, and pharmacokinetics.

Organic Synthesis: Building Blocks

In organic synthesis, 3-Bromo-5-methoxybenzamide serves as a versatile building block. It can undergo various chemical reactions, including coupling reactions and substitutions, making it valuable for constructing complex organic molecules . Its reactivity can be harnessed to synthesize a wide range of derivatives with potential applications in different chemical industries.

Biochemical Research: Antioxidant and Antibacterial Studies

Biochemical research has shown that benzamide derivatives, like 3-Bromo-5-methoxybenzamide , exhibit antioxidant and antibacterial activities . These properties make them suitable for studying oxidative stress-related diseases and developing new antibacterial agents, contributing to the understanding of disease mechanisms and treatment options.

Industrial Applications: Material Science

The unique properties of 3-Bromo-5-methoxybenzamide may be exploited in material science for the development of new materials with specific characteristics. Its incorporation into polymers or coatings could enhance material properties such as thermal stability and resistance to degradation.

Environmental Studies: Ecotoxicology

3-Bromo-5-methoxybenzamide: could be used in environmental studies to assess the impact of similar compounds on ecosystems. Its behavior in different environmental conditions can provide insights into the degradation pathways and potential ecotoxicological effects of related substances .

Drug Discovery: Chemoinformatics

In the field of drug discovery, 3-Bromo-5-methoxybenzamide can be included in chemoinformatic databases to facilitate the identification of new drug candidates. Its structural data can be used in computational models to predict biological activity and optimize lead compounds .

Pharmaceutical Studies: Pharmacodynamics and Pharmacokinetics

Pharmaceutical studies may utilize 3-Bromo-5-methoxybenzamide to investigate its pharmacodynamics and pharmacokinetics. Understanding how it interacts with biological systems and its metabolic pathways can inform the development of drugs with better efficacy and safety profiles .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, 3-Bromo-5-methoxybenzamide can be used as a standard or reference compound in chromatographic and spectroscopic methods. Its well-defined physical and chemical properties make it suitable for calibrating instruments and validating analytical procedures .

Safety and Hazards

Propiedades

IUPAC Name |

3-bromo-5-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLZHRBOXZTZIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40727981 | |

| Record name | 3-Bromo-5-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-methoxybenzamide | |

CAS RN |

1177558-45-0 | |

| Record name | 3-Bromo-5-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid](/img/structure/B1374934.png)

![Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate](/img/structure/B1374939.png)

![8-Acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1374942.png)

![tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1374952.png)